Acryloyl chloride

Übersicht

Beschreibung

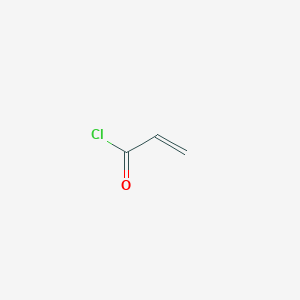

Acryloyl chloride (C₃H₃ClO), also known as 2-propenoyl chloride, is a highly reactive α,β-unsaturated acyl chloride. It is a key intermediate in organic synthesis, particularly in the production of acrylate esters, polymers, and pharmaceuticals . Its molecular structure features a vinyl group conjugated to a carbonyl chloride, making it prone to nucleophilic addition and polymerization. Due to its instability, specialized synthesis methods like continuous-flow systems (using oxalyl chloride or thionyl chloride) are employed to ensure safe and high-yield production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acryloyl chloride can be synthesized by reacting acrylic acid with benzoyl chloride or thionyl chloride. The reaction with benzoyl chloride is as follows :

CH2=CHCO2H+C6H5COCl→CH2=CHCOCl+C6H5CO2H

When using thionyl chloride, the reaction is:

CH2=CHCO2H+SOCl2→CH2=CHCOCl+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow processes. This method allows for efficient and safe production by minimizing the formation of unwanted side products and facilitating the handling of the formed slurry .

Analyse Chemischer Reaktionen

Hydrolysis

Acryloyl chloride reacts readily with water, leading to the formation of acrylic acid and hydrochloric acid . This reaction is typically violent :

Formation of Anhydrides

When this compound is treated with sodium salts of carboxylic acids, it forms mixed anhydrides :

Esterification

This compound reacts with alcohols to produce acrylate esters and hydrochloric acid. This reaction is exothermic :

Zirconium(IV) dichloride oxide hydrate (ZrOCl₂·8H₂O) can catalyze the esterification of acrylic acid with alcohols, yielding acrylate esters .

Amidation

This compound reacts with amines to form acryloyl amides and hydrochloric acid :

Acylation

This compound can acylate organozinc compounds . It can also be used for N-acylation of amides .

Polymerization

This compound is a polymerizable compound . It is used in the production of acrylate monomers and polymers . Poly(this compound) (PAC) can be synthesized by radical polymerization of this compound .

Other Reactions

-

Cross-Metathesis: this compound can act as a substrate for cross-metathesis reactions .

-

Reaction with Ammonia: In specific conditions, particularly in aqueous media, this compound can react with ammonia to form acrylamidonitrile .

Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Acryloyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of acrylate monomers and polymers, which are essential in the manufacture of plastics and coatings.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reacts with alcohols to form acrylate esters | Acrylate esters |

| Amidation | Forms amides when reacted with amines | Acryloyl amides |

| Cross-Metathesis | Used as a substrate for cross-metathesis reactions | Various alkenes |

Polymer Production

This compound is crucial in producing polymers through radical polymerization processes. It helps introduce acrylic functionalities into polymer chains, enhancing properties like adhesion, flexibility, and durability.

Case Study: Polymer Coatings

Recent studies have shown that polymers derived from this compound exhibit improved adhesion properties for industrial coatings. For instance, a study demonstrated that coatings formulated with acryloyl-based polymers provided better weather resistance compared to traditional coatings .

Corrosion Inhibition

Research has indicated that derivatives of this compound can act as effective corrosion inhibitors for metals. Two specific compounds derived from this compound, N,N-bis(2-hydroxyethyl) acrylamide (DEA) and N-(2-hydroxyethyl) acrylamide (MEA), were studied for their efficacy in inhibiting corrosion on carbon steel in acidic environments.

Table 2: Corrosion Inhibition Efficiency

| Compound | Inhibition Efficiency (%) at 60 ppm |

|---|---|

| DEA | 89.2 |

| MEA | 71.6 |

The study found that both compounds exhibited significant inhibition efficiency, with DEA showing superior performance .

Medical Applications

While this compound is primarily known for its industrial applications, it has also been studied for its potential medical implications. However, caution is advised due to its toxicity. A case report highlighted an incident where inhalation of this compound led to acute respiratory distress syndrome (ARDS). The patient was treated successfully without the need for intubation, indicating the compound's hazardous nature when mishandled .

Environmental and Safety Considerations

Due to its volatile nature and toxicity, handling this compound requires strict safety protocols. It can cause severe respiratory issues upon inhalation and should be managed under controlled conditions to prevent exposure.

Safety Data Summary:

Wirkmechanismus

Acryloyl chloride is often compared with other acid chlorides, such as meththis compound and benzoyl chloride.

Meththis compound: Similar to this compound but contains a methyl group, making it less reactive.

Benzoyl Chloride: Contains a benzene ring, making it more stable but less reactive than this compound.

Uniqueness: this compound’s high reactivity and ability to introduce acrylic groups into other compounds make it unique among acid chlorides. It is particularly valuable in the synthesis of acrylate monomers and polymers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-(2-Furyl)acryloyl Chloride

Molecular Formula : C₇H₅ClO₂

Synthesis : Prepared by reacting 3-(2-furyl)acrylic acid with thionyl chloride in CH₂Cl₂ .

Reactivity/Applications :

- The furan ring introduces steric and electronic effects, altering reactivity compared to this compound.

- Used in synthesizing heterocyclic compounds via nucleophilic acyl substitution.

Key Differences : - The furyl group enhances stability but reduces electrophilicity at the carbonyl carbon compared to this compound.

Cinnamoyl Chloride

Molecular Formula : C₉H₇ClO

Synthesis : Derived from cinnamic acid via thionyl chloride or similar reagents.

Reactivity/Applications :

- Undergoes aza-annulation with amino porphyrins to form fused 2-pyridone derivatives .

- Competes with this compound in N-acylation reactions but forms more stable amides due to the aromatic phenyl group.

Key Differences : - The phenyl group increases steric hindrance, slowing reaction kinetics compared to this compound.

4-Nitrobenzoyl Chloride

Molecular Formula: C₇H₄ClNO₃ Synthesis: Reacting 4-nitrobenzoic acid with thionyl chloride. Reactivity/Applications:

- Primarily used in aryl amidation reactions, e.g., synthesizing side chains for Bruton's tyrosine kinase (BTK) inhibitors .

- Less reactive toward nucleophiles due to electron-withdrawing nitro groups, contrasting with this compound's high electrophilicity.

Comparative Data Table

| Compound | Molecular Formula | Synthesis Method | Reactivity/Applications | Key Stability/Reactivity Notes |

|---|---|---|---|---|

| This compound | C₃H₃ClO | Continuous-flow (oxalyl chloride) | Polymer industry, drug acrylation, covalent inhibitors | Highly unstable; requires on-demand synthesis |

| 3-(2-Furyl)this compound | C₇H₅ClO₂ | Thionyl chloride + CH₂Cl₂ | Heterocyclic compound synthesis | Furyl group stabilizes but reduces reactivity |

| Cinnamoyl chloride | C₉H₇ClO | Thionyl chloride + cinnamic acid | Porphyrin derivatization, amide formation | Slower kinetics due to aromatic substituent |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | Thionyl chloride + nitrobenzoic acid | Aryl amidation for drug side chains | Electron-withdrawing nitro group reduces reactivity |

Reactivity and Application Insights

Polymer Industry

- This compound : Forms poly(this compound) (PAC) via AIBN-initiated polymerization, used in hydrogels and functional polymers .

- Contrast : Bulkier analogs like cinnamoyl chloride are less favored due to steric hindrance during polymerization.

Specialty Chemistry

- Aza-Annulation : Unique to α,β-unsaturated acyl chlorides like acryloyl and cinnamoyl chlorides, forming fused heterocycles .

Biologische Aktivität

Acryloyl chloride is a reactive compound widely used in organic synthesis and polymer chemistry. Its biological activity has garnered attention due to its potential applications in drug delivery systems, antimicrobial agents, and as a building block for various biomaterials. This article will explore the biological activity of this compound, highlighting its synthesis, antimicrobial properties, and implications in biomedical applications.

This compound (C₃H₃ClO) is an acyl chloride derived from acrylic acid. It is characterized by its high reactivity due to the presence of the carbonyl group adjacent to the double bond. This reactivity allows it to participate in various chemical reactions, particularly in the formation of polymers and copolymers.

Synthesis:

this compound can be synthesized through the reaction of acrylic acid with thionyl chloride or oxalyl chloride, which replaces the hydroxyl group with a chlorine atom, yielding this compound as a product.

2. Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. These properties are primarily attributed to the formation of polyacrylate nanoparticles that enhance the bioavailability and efficacy of antibiotic agents.

2.1 Case Studies

- Polyacrylate Nanoparticles: A study investigated the synthesis of antibiotic-conjugated polyacrylate nanoparticles using this compound as a monomer. The resulting nanoparticles showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that these nanoparticles had enhanced bioactivity compared to their non-conjugated counterparts, demonstrating that modifications in the acrylate linker can significantly influence antibacterial efficacy .

- Thiacalixarene Derivatives: Another research focused on synthesizing multivalent thiacalixarene derivatives containing this compound. These compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. The study established structure-activity relationships, revealing that certain conformations of these macrocyclic compounds led to improved bactericidal activity .

3. Biocompatibility and Toxicity

While this compound shows promise in various applications, its toxicity cannot be overlooked. It is classified as a highly toxic and volatile liquid, which poses risks during handling and application. Reports indicate that exposure can lead to severe health effects, including respiratory distress and skin irritation . Therefore, careful consideration must be given to its use in biomedical applications.

3.1 Biocompatibility Studies

Research involving biodegradable materials incorporating this compound has shown promising results regarding biocompatibility. For instance, studies on biodegradable stent materials revealed that incorporating polyacrylate structures reduced inflammatory responses compared to conventional materials . These findings suggest that when properly formulated, this compound-based materials can be compatible with biological systems.

4. Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

5. Conclusion

This compound exhibits significant potential in the field of biomedical applications due to its ability to form reactive polymers with antimicrobial properties. While its biological activity is promising, attention must be paid to its toxicity and handling precautions. Ongoing research into safer formulations and applications could further enhance its utility in medical technology.

Q & A

Basic Research Questions

Q. What are the best practices for handling acryloyl chloride in the laboratory to ensure safety and prevent polymerization?

this compound is highly reactive, corrosive, and prone to polymerization. Key practices include:

- Stabilization : Adding inhibitors like phenothiazine (400 ppm) to prevent light- or heat-induced polymerization .

- Storage : Storing in sealed, dark containers at 2–8°C .

- Personal Protective Equipment (PPE) : Using impermeable gloves (e.g., 4-H®/Silver Shield®) and protective clothing (e.g., DuPont Tychem®) to avoid skin contact .

- Ventilation : Employing local exhaust ventilation to mitigate inhalation risks .

Q. How can this compound be synthesized in a laboratory setting, and what factors influence the choice between thionyl chloride and benzoyl chloride as reagents?

this compound is typically synthesized via reaction of acrylic acid with thionyl chloride (SOCl₂) or benzoyl chloride.

- Thionyl chloride is preferred for its high reactivity and byproduct removal (SO₂ and HCl gases), but requires strict moisture control .

- Benzoyl chloride may be used in specialized cases where milder conditions are needed, though it introduces benzoic acid as a byproduct .

- Continuous flow systems offer safer synthesis by minimizing exposure to hazardous intermediates .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound post-synthesis?

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and detect residual solvents or byproducts.

- Infrared (IR) Spectroscopy : Characteristic peaks for C=O (1770–1820 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds confirm structural integrity .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.0–6.5 ppm for vinyl protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbon) provide structural validation .

Advanced Research Questions

Q. How can continuous flow systems improve the safety and efficiency of this compound synthesis compared to batch methods?

Continuous flow reactors minimize risks by:

- Reducing Reaction Volume : Smaller quantities of toxic intermediates (e.g., thionyl chloride) are handled at any time .

- Enhanced Heat Transfer : Improved temperature control prevents exothermic runaway reactions .

- In Situ Synthesis : Direct use of this compound in downstream reactions (e.g., amidation) avoids storage hazards .

Q. What methodologies are employed to study the kinetics of this compound's reactions with nucleophiles like alcohols or amines?

- Calorimetry : Measures heat flow to determine reaction enthalpy and rate constants (e.g., ΔH for alcohol acylation) .

- Stopped-Flow Spectroscopy : Captures rapid reaction intermediates in nucleophilic acyl substitution .

- Computational Modeling : Density Functional Theory (DFT) simulations predict activation barriers and transition states .

Q. In the context of creating PET biomarkers, what challenges arise when using [11C]this compound, and how are they addressed?

- Short Half-Life : Carbon-11 (t₁/₂ = 20.4 min) necessitates rapid synthesis and purification. Automated radiosynthesis modules are critical .

- Radiolysis Prevention : Stabilizers (e.g., phenothiazine) and low-temperature storage mitigate degradation .

- Purification : Solid-phase extraction (SPE) or HPLC ensures radiochemical purity >95% .

Q. How do this compound derivatives function as corrosion inhibitors in chloride-rich environments, and what characterization methods validate their efficacy?

- Mechanism : Derivatives form protective films on carbon steel surfaces via adsorption, blocking chloride ion penetration .

- Electrochemical Testing : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency .

- Surface Analysis : Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) confirm film morphology and composition .

Eigenschaften

IUPAC Name |

prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBMWMNUJJDEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-84-8 | |

| Record name | 2-Propenoyl chloride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1061150 | |

| Record name | Acrylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline] | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °F at 760 mmHg (EPA, 1998), 75.5 °C | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

14 °C (57 °F) - closed cup | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated solvents, Very soluble in chloroform | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.63 (Air = 1) | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

93.0 [mmHg] | |

| Record name | Acrylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Light yellow liquid | |

CAS No. |

814-68-6 | |

| Record name | ACRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acryloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acryloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K23O56TG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.